4-Fluoro-3-methoxybenzamide

Description

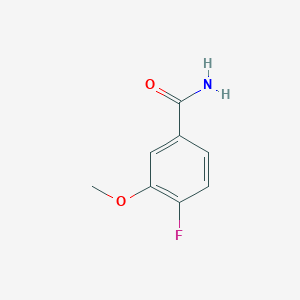

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUKOBYJXNSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-methoxybenzamide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. For orally administered drugs, insufficient aqueous solubility can lead to poor absorption and low bioavailability, ultimately resulting in diminished therapeutic efficacy. Therefore, a thorough understanding and accurate determination of the solubility of a novel compound like 4-Fluoro-3-methoxybenzamide are paramount during the early stages of drug discovery and development. This guide provides a detailed exploration of the solubility of 4-Fluoro-3-methoxybenzamide, offering both theoretical predictions and practical, field-proven methodologies for its determination.

Physicochemical Properties of 4-Fluoro-3-methoxybenzamide: A Predictive Analysis

In the absence of extensive experimental data, in silico prediction tools provide valuable initial insights into the physicochemical properties of a molecule, which in turn govern its solubility. The Simplified Molecular Input Line Entry System (SMILES) string for 4-Fluoro-3-methoxybenzamide is O=C(N)c1ccc(F)c(OC)c1. Based on this structure, key parameters influencing solubility have been predicted using various computational models.

Table 1: Predicted Physicochemical Properties of 4-Fluoro-3-methoxybenzamide

| Parameter | Predicted Value | Significance in Solubility |

| Molecular Weight | 169.15 g/mol | Lower molecular weight generally correlates with higher solubility. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Indicates the lipophilicity of the compound. A positive logP suggests higher solubility in organic solvents compared to water. |

| Aqueous Solubility (logS) | -2.0 to -3.0 | Predicts the intrinsic solubility in water. A more negative value indicates lower solubility. |

| pKa (Acid Dissociation Constant) | Amide N-H: ~17 (non-acidic)Aromatic C-H: Not significantly acidic or basic in the physiological pH range. | The amide proton is very weakly acidic and will not significantly ionize in the physiological pH range, suggesting that pH will have a minimal impact on its aqueous solubility. |

These predicted values suggest that 4-Fluoro-3-methoxybenzamide is a moderately lipophilic compound with low to moderate aqueous solubility. The lack of a readily ionizable group within the physiological pH range indicates that its solubility is unlikely to be significantly influenced by pH changes in the gastrointestinal tract.

Theoretical Framework: The "Why" Behind Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The predicted logP of ~1.5-2.0 for 4-Fluoro-3-methoxybenzamide suggests a preference for a more non-polar environment over an aqueous one. This is attributed to the presence of the aromatic ring, the fluoro group, and the methoxy group, which contribute to its lipophilicity. The amide group, however, is capable of hydrogen bonding, which can contribute to its solubility in protic solvents like water and ethanol.

Experimental Determination of Solubility: A Practical Guide

Two primary types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.[1]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum amount of a compound that can be dissolved and is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate. The shake-flask method is the gold-standard for determining thermodynamic solubility.[2]

-

Kinetic Solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared by diluting a high-concentration stock solution (typically in DMSO) with an aqueous buffer. This method is often used in high-throughput screening as it is faster and requires less compound.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a robust workflow for determining the solubility of 4-Fluoro-3-methoxybenzamide, incorporating both thermodynamic and kinetic approaches for a comprehensive understanding.

Sources

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document delves into the compound's synthesis, exploring established methodologies and the chemical principles that underpin them. It further examines the applications of 4-Fluoro-3-methoxybenzamide and its derivatives, highlighting its significance as a versatile building block in the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Benzamides

Fluorine-containing organic molecules have become increasingly vital in the fields of medicinal chemistry, materials science, and agrochemistry. The introduction of fluorine atoms into a molecular structure can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The benzamide moiety, a common scaffold in numerous pharmaceuticals, benefits significantly from fluorination.

4-Fluoro-3-methoxybenzamide, while not a widely known compound in itself, represents an important structural motif. Its true significance lies in its role as a crucial intermediate for the synthesis of more complex molecules. The strategic placement of the fluoro and methoxy groups on the benzene ring provides a unique combination of electronic and steric properties, making it a valuable precursor for a range of bioactive compounds. This guide will illuminate the synthesis and utility of this important, yet often overlooked, chemical entity.

Synthesis and Methodologies: A Tale of Two Routes

The efficient synthesis of 4-Fluoro-3-methoxybenzamide and its precursors is paramount for its application in further chemical transformations. While a direct, one-step synthesis is not commonly documented, its structural relative, 4-fluoro-3-methoxybenzonitrile, is a key intermediate that can be readily converted to the target benzamide. A notable dual-route process for a related compound, 4-fluoro-3-hydroxybenzoic acid, provides a robust framework for obtaining the necessary precursors.[1] Both synthetic pathways commence from the common starting material, 4-bromo-1-fluoro-2-methoxybenzene.

Route 1: Copper(I) Cyanide-Mediated Cyanation

This route offers a direct approach to the crucial nitrile intermediate.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-fluoro-2-methoxybenzene and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Cyanation: Add copper(I) cyanide (CuCN) to the mixture. Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove copper salts. The solvent (DMF) is then removed under reduced pressure.

-

Isolation of Nitrile: The resulting crude 4-fluoro-3-methoxybenzonitrile can be purified by crystallization or distillation.

-

Hydrolysis to Amide: The purified nitrile can then be subjected to partial hydrolysis under either acidic or basic conditions to yield 4-Fluoro-3-methoxybenzamide. Careful control of reaction conditions is necessary to prevent complete hydrolysis to the carboxylic acid.

Causality Behind Experimental Choices:

-

Copper(I) Cyanide: CuCN is a classic reagent for the Rosenmund–von Braun reaction, which facilitates the nucleophilic substitution of an aryl halide with a cyanide group.

-

Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it dissolves the reactants and the copper salts, facilitating the reaction. Its high boiling point allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate.

-

Reflux Conditions: Heating under reflux ensures a sustained high temperature to overcome the activation energy of the reaction without loss of solvent.

Route 2: Amination and Sandmeyer Reaction

This alternative pathway proceeds through an aniline intermediate.

Experimental Protocol:

-

Amination: In a sealed tube, dissolve 4-bromo-1-fluoro-2-methoxybenzene in concentrated aqueous ammonia. Add a catalytic amount of a copper salt, such as copper(I) chloride. Heat the mixture to approximately 120°C for 8 hours.[1]

-

Extraction: After cooling, extract the product, 4-fluoro-3-methoxyaniline, with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the crude aniline.[1]

-

Diazotization: Dissolve the crude aniline in an acidic solution (e.g., hydrobromic acid) and cool to 0–5°C. Add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.[1]

-

Sandmeyer Reaction: In a separate flask, prepare a refluxing solution of copper(I) cyanide in a suitable solvent (e.g., acetic acid). Slowly add the cold diazonium salt solution to the refluxing CuCN solution. Reflux for a further 2 hours.[1]

-

Work-up and Hydrolysis: After cooling and dilution with water, the 4-fluoro-3-methoxybenzonitrile can be isolated and subsequently hydrolyzed to 4-Fluoro-3-methoxybenzamide as described in Route 1.

Causality Behind Experimental Choices:

-

Copper-Catalyzed Amination: The copper catalyst facilitates the nucleophilic substitution of the bromide with ammonia.

-

Diazotization at Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Performing the reaction at 0–5°C ensures the stability of the diazonium salt until it is used in the subsequent step.

-

Sandmeyer Reaction: This classic reaction is a reliable method for converting an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst.

Summary of Synthetic Routes

| Route | Key Reactions | Starting Material | Intermediate | Target Precursor |

| 1 | Copper(I) Cyanide-Mediated Cyanation | 4-bromo-1-fluoro-2-methoxybenzene | - | 4-fluoro-3-methoxybenzonitrile |

| 2 | Amination, Diazotization, Sandmeyer Reaction | 4-bromo-1-fluoro-2-methoxybenzene | 4-fluoro-3-methoxyaniline | 4-fluoro-3-methoxybenzonitrile |

Diagram of Synthetic Pathways

Sources

A Comprehensive Spectroscopic Guide to 4-Fluoro-3-methoxybenzamide for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectral data for 4-Fluoro-3-methoxybenzamide, a key building block in medicinal chemistry and materials science. Recognizing the challenges in sourcing complete experimental data for every compound, this guide combines high-quality predicted Nuclear Magnetic Resonance (NMR) data with a thorough, field-proven interpretation of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics. This approach, grounded in extensive experience with substituted benzamides, offers a robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

4-Fluoro-3-methoxybenzamide possesses a unique substitution pattern on the aromatic ring that gives rise to a distinct spectroscopic fingerprint. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the amide functionality creates a nuanced electronic environment, which is reflected in its NMR, IR, and MS spectra. Understanding these spectral features is paramount for confirming the identity and purity of the compound in research and development settings.

Caption: Molecular structure of 4-Fluoro-3-methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Due to the absence of readily available experimental spectra for 4-Fluoro-3-methoxybenzamide in public databases, the following data is based on high-quality computational predictions. These predictions are generated using established algorithms that have demonstrated high accuracy for a wide range of organic compounds[1][2].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts and coupling patterns are highly informative of the substitution pattern.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| H-2 | 7.4 - 7.6 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | Aromatic |

| H-5 | 7.2 - 7.4 | t | J(H,H) ≈ 8.5 | Aromatic |

| H-6 | 7.6 - 7.8 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 | Aromatic |

| -OCH₃ | 3.9 - 4.1 | s | - | Methoxy |

| -CONH₂ | 5.5 - 7.5 | br s (2H) | - | Amide |

Causality Behind Predicted ¹H NMR Features:

-

Aromatic Region: The three aromatic protons are chemically non-equivalent and are expected to show a complex splitting pattern. The proton at the C-5 position will likely appear as a triplet due to coupling with its two ortho neighbors. The protons at C-2 and C-6 will appear as doublets of doublets due to both ortho H-H coupling and through-space H-F coupling.

-

Methoxy Group: The methoxy protons are expected to appear as a sharp singlet in the downfield region, characteristic of an ether linkage to an aromatic ring.

-

Amide Protons: The amide protons are typically observed as a broad singlet. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the spectrum.

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (J) in Hz | Assignment |

| C-1 | 130 - 135 | - | Aromatic |

| C-2 | 110 - 115 | - | Aromatic |

| C-3 | 145 - 150 (d) | J(C,F) ≈ 10-15 | Aromatic |

| C-4 | 150 - 155 (d) | J(C,F) ≈ 240-250 | Aromatic |

| C-5 | 115 - 120 | - | Aromatic |

| C-6 | 125 - 130 | - | Aromatic |

| -C=O | 165 - 170 | - | Carbonyl |

| -OCH₃ | 55 - 60 | - | Methoxy |

Causality Behind Predicted ¹³C NMR Features:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond C-F coupling constant. The carbon at the C-3 position, adjacent to the fluorine, will show a smaller two-bond C-F coupling.

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the typical range for this functional group.

-

Methoxy Carbon: The methoxy carbon will appear as a single peak in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data for 4-Fluoro-3-methoxybenzamide is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

A larger spectral width (e.g., 0-200 ppm) is required.

-

A greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

Caption: Plausible fragmentation pathways for 4-Fluoro-3-methoxybenzamide in MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

-

GC-MS or LC-MS: If the sample is part of a mixture, use a chromatographic separation technique (Gas Chromatography or Liquid Chromatography) coupled to the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of 4-Fluoro-3-methoxybenzamide. By combining high-quality predicted NMR data with a detailed analysis of expected IR and MS spectral features, this document serves as a valuable resource for researchers and drug development professionals. The included experimental protocols offer a self-validating system for obtaining reliable spectral data, ensuring scientific integrity in the identification and quality control of this important chemical entity.

References

-

PubChem. 4-Fluoro-3-methoxybenzonitrile. [Link]

-

Gasteiger, J., et al. "Prediction of 1H NMR Chemical Shifts Using Neural Networks." Analytical Chemistry, 2002, 74(1), 80-90. [Link]

-

ACD/Labs. NMR Predictors. [Link]

-

Mestrelab. Mnova NMRPredict. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

NMRium. Predict NMR spectra. [Link]

-

Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy, 2020, 35(1), 10-15. [Link]

-

Castillo, A. M., Patiny, L., & Wist, J. "Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems." Journal of Magnetic Resonance, 2011, 209(2), 123-130. [Link]

-

Sajed, T., et al. "Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning." Metabolites, 2024, 14(5), 290. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

Sources

Methodological & Application

Precision N-Alkylation of 4-Fluoro-3-methoxybenzamide: Protocols for Chemoselective Synthesis

Executive Summary

This Application Note details the chemoselective N-alkylation of 4-Fluoro-3-methoxybenzamide , a critical pharmacophore often found in poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive benzamide derivatives.

While primary amides are ambident nucleophiles capable of reacting at either the nitrogen (N-alkylation) or oxygen (O-alkylation) atom, thermodynamic control and solvent selection can drive the reaction exclusively toward the N-alkylated product. This guide presents two validated protocols:

-

Method A (Gold Standard): Sodium Hydride (NaH) mediated alkylation for difficult substrates or high-throughput library synthesis.

-

Method B (Scalable/Mild): Potassium Carbonate (

) mediated alkylation suitable for scale-up and acid-sensitive substrates.

Mechanistic Insight & Chemoselectivity

The primary challenge in alkylating 4-Fluoro-3-methoxybenzamide is controlling the site of nucleophilic attack. The amide anion formed upon deprotonation is a resonance hybrid, delocalizing negative charge between the nitrogen and oxygen.

-

N-Alkylation (Thermodynamic Product): Favored by polar aprotic solvents (DMF, DMSO) and "soft" electrophiles. The N-H bond is more stable than the O-C bond in the imidate ester byproduct.

-

O-Alkylation (Kinetic Product): Often favored by "hard" electrophiles (e.g., alkyl sulfates) or silver salts, leading to imidate esters which are generally undesirable in this context.

Substrate Analysis:

The 4-fluoro substituent (electron-withdrawing via induction) increases the acidity of the amide proton (

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the bifurcation between N- and O-alkylation pathways.

Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation. Path A is favored under the conditions described below.

Experimental Protocols

Method A: High-Efficiency NaH/DMF Protocol

Best for: Small-scale discovery (mg to g), unreactive alkyl halides, and rapid library generation.

Reagents:

-

Substrate: 4-Fluoro-3-methoxybenzamide (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.1 – 1.5 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or THF.

Protocol:

-

Preparation: Flame-dry a round-bottom flask under Argon or Nitrogen.

-

Solubilization: Dissolve 4-Fluoro-3-methoxybenzamide in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise.

-

Note: Evolution of

gas will occur. Ensure proper venting. -

Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish (formation of the amidate anion).

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–16 hours.

-

Monitoring: Check by TLC or LC-MS.[1] The starting material (amide) is usually more polar than the N-alkylated product.

-

-

Quench: Cool to 0°C and quench carefully with saturated aqueous

. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with

(to remove DMF) and Brine. Dry over

Method B: Mild Base ( ) Protocol

Best for: Scale-up (>10g), acid-sensitive substrates, and avoiding hazardous metal hydrides.

Reagents:

-

Substrate: 4-Fluoro-3-methoxybenzamide (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous, finely ground (2.0 – 3.0 equiv) -

Electrophile: Alkyl Halide (1.2 equiv)

-

Solvent: Acetone (reflux) or DMF (60°C).

Protocol:

-

Mixing: Charge a flask with the substrate,

(3.0 equiv), and solvent (Acetone or DMF). -

Activation: Stir at RT for 15 minutes.

-

Addition: Add the Alkyl Halide (1.2 equiv).

-

Heating: Heat to reflux (Acetone) or 60°C (DMF) for 6–24 hours.

-

Note: This method is slower than Method A but often yields cleaner product profiles with less O-alkylation.

-

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water as in Method A.

Purification & Characterization

Purification Strategy: The crude residue often contains mineral oil (if Method A is used without hexane wash) and trace O-alkylated byproduct.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0%

50% EtOAc). The N-alkylated product usually elutes after the O-alkylated impurity but before the starting material.

Data Interpretation (Self-Validation):

-

1H NMR: Look for the disappearance of the broad amide

signal (typically -

IR Spectroscopy:

-

N-Alkylated (Desired): Strong Carbonyl (

) stretch at ~1640–1660 -

O-Alkylated ( impurity): Appearance of a

stretch (~1690

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Base degradation or wet solvent. | Use fresh anhydrous DMF. Ensure NaH is active (grey powder, not white crust). |

| O-Alkylation (Imidate) | "Hard" electrophile or high temp. | Switch to Method B (softer base). Lower reaction temperature. Use Alkyl Iodides instead of Sulfates/Bromides. |

| Dialkylation | Excess base/electrophile. | Strictly control stoichiometry (1.1 equiv). Primary amides can be dialkylated if forcing conditions are used. |

| Hydrolysis of Amide | Wet DMF + Heating. | Ensure anhydrous conditions. Hydrolysis yields the benzoic acid (check LCMS for Mass - 15). |

Workflow Diagram: Decision Matrix

This flowchart guides the researcher in selecting the optimal path based on reaction outcome.

Figure 2: Optimization workflow for maximizing yield and selectivity.

References

-

Organic Chemistry Portal. "Synthesis of Amides: N-Alkylation." Available at: [Link]

-

Royal Society of Chemistry (RSC). "Selective mono-alkylation of N-methoxybenzamides." Chem. Commun., 2017, 53, 4258-4261.[3] Available at: [Link]

-

National Institutes of Health (NIH). "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives." (Demonstrates NaH/DMF protocol for amide-like systems). Available at: [Link]

Sources

analytical methods for 4-Fluoro-3-methoxybenzamide characterization

An Application Note and Protocol Guide for the Analytical Characterization of 4-Fluoro-3-methoxybenzamide

Introduction: 4-Fluoro-3-methoxybenzamide is a substituted aromatic amide that serves as a key intermediate and building block in medicinal chemistry and drug development. Its structural motifs are present in a variety of pharmacologically active molecules. The precise characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical prerequisites for its use in synthesis and research. Inadequate characterization can lead to the generation of impurities, lower yields in subsequent synthetic steps, and potentially misleading biological data.

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 4-Fluoro-3-methoxybenzamide. It is designed for researchers, analytical scientists, and quality control professionals. The protocols herein are grounded in established analytical principles, explaining the rationale behind methodological choices to ensure robust and reliable results.

Physicochemical Properties

A foundational step in the characterization of any chemical entity is the confirmation of its basic physical and chemical properties. These data serve as the initial identity check against a reference standard or literature values.

| Property | Value | Source |

| Chemical Formula | C₈H₈FNO₂ | Inferred from Structure |

| Molecular Weight | 169.15 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| Melting Point | ~164-167 °C | [1] |

| Solubility | Soluble in Methanol, DMSO, DMF; Sparingly soluble in water | Expected |

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 4-Fluoro-3-methoxybenzamide. Each technique provides a unique piece of information, and together, they form a comprehensive analytical profile. The following workflow illustrates the logical progression of analysis from initial purity assessment to definitive structural confirmation.

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates. They separate the main compound from any impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the preferred method for determining the purity and assay of 4-Fluoro-3-methoxybenzamide due to its chromophoric nature (aromatic ring) and polarity.[2][3]

Causality of Method Design:

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which provide effective retention for the moderately nonpolar analyte.

-

Mobile Phase: A gradient of methanol (or acetonitrile) and water is used. The organic solvent elutes the compound from the column, while the aqueous component provides polarity. A buffer (e.g., formic acid) is added to control the ionization state of any acidic or basic impurities and ensure sharp, symmetrical peaks.[3][4]

-

Detection: The benzamide structure contains a phenyl ring, which absorbs UV light strongly. A detection wavelength of around 230-270 nm is typically effective. A photodiode array (PDA) detector is recommended to assess peak purity across a range of wavelengths.

Experimental Protocol: HPLC-UV Purity Method

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 4-Fluoro-3-methoxybenzamide.

-

Dissolve in 10 mL of methanol (or a 50:50 methanol:water mixture) to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of 0.1 mg/mL using the mobile phase as the diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Good organic solvent with UV transparency. |

| Gradient | 30% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times.[5] |

| Injection Vol. | 10 µL | Balances sensitivity with potential for overload. |

| Detector | UV/PDA at 254 nm | Common wavelength for aromatic compounds. |

-

System Suitability:

-

Data Analysis:

-

Calculate the purity by area percent, assuming all impurities have a similar response factor.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile organic impurities that may not be detected by HPLC.[7][8] It is particularly useful for detecting residual solvents from the synthesis process. The accurate mass data from a Time-of-Flight (TOF) MS detector can aid in the confirmation of impurity structures.[9]

Experimental Protocol: GC-MS for Impurity Profiling

-

Sample Preparation:

-

Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved.

-

-

Instrumental Parameters:

| Parameter | Recommended Setting |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Inlet Temp. | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation in organic chemistry.[2] For 4-Fluoro-3-methoxybenzamide, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous assignment. 2D NMR techniques like COSY and HSQC can further validate assignments.[10]

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (~6.8-7.8 ppm), exhibiting complex splitting patterns due to H-H and H-F couplings.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.

-

Amide Protons (-CONH₂): Two broad singlets (or one very broad singlet) in the region of 5.5-8.0 ppm, which are exchangeable with D₂O.

-

-

¹³C NMR:

-

Eight distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): Signal around 165-170 ppm.

-

Aromatic Carbons: Signals in the 110-160 ppm range. The carbons attached to fluorine and oxygen will be significantly shifted, and the C-F coupling will be observable.

-

Methoxy Carbon (-OCH₃): Signal around 56 ppm.

-

Protocol for NMR Sample Preparation

-

Weigh 5-10 mg of the sample.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can better solubilize the amide and does not obscure the amide proton signals.

-

Acquire ¹H, ¹³C, and other necessary spectra according to standard instrument procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][12] The resulting spectrum is a unique molecular "fingerprint" that can be used for identification.[11]

Caption: A typical FTIR analysis workflow.

Experimental Protocol: FTIR-ATR

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3350 & 3170 | N-H (Amide) | Symmetric & Asymmetric Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Methoxy) | Stretching |

| ~1660 | C=O (Amide I) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Ring Stretching |

| ~1250 | C-F (Aryl-F) | Stretching |

| ~1280 & ~1020 | C-O (Aryl Ether) | Asymmetric & Symmetric Stretching |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, offering final confirmation of the empirical formula. For fluorine-containing compounds, specialized combustion techniques are required. The sample is combusted at high temperatures, and additives such as magnesium oxide are often used in the reactor to trap the highly reactive fluorine as non-volatile MgF₂, preventing damage to the analytical system.[13]

Protocol Outline:

-

The sample is weighed into a tin container.

-

The container is introduced into a high-temperature combustion furnace (~900-1000 °C) with a flow of oxygen.

-

The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

-

The results are compared to the theoretical values calculated from the molecular formula.

Theoretical vs. Acceptable Values:

| Element | Theoretical % | Acceptable Range |

| C | 56.81% | ± 0.4% |

| H | 4.77% | ± 0.4% |

| N | 8.28% | ± 0.4% |

Conclusion

The analytical characterization of 4-Fluoro-3-methoxybenzamide requires a multi-faceted approach. The combination of chromatographic, spectroscopic, and elemental analysis techniques provides a self-validating system that ensures the identity, purity, and structural integrity of the compound. The protocols and insights provided in this guide are designed to establish a robust and reliable analytical workflow, which is indispensable for professionals in research and drug development.

References

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Umer, Y., & Tsegaye, M. (2024). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Advances, 14(1), 25-39. Retrieved from [Link]

-

Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists, 1(2), 183-188. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-formyl-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

-

van der Westhuizen, I., et al. (2010). Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 87(1), 132-139. Retrieved from [Link]

-

Supporting Information. (n.d.). 1H and 13C NMR Data. Retrieved from [Link]

-

Hubicka, U., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(2), 114-130. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2014). Simultaneous Estimation of Lawsone and its Metabolites by RP-HPLC and HPTLC Methods. Retrieved from [Link]

-

Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]

-

de Oliveira, P. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link]

-

Nikolova, I., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 9(1), 13. Retrieved from [Link]

-

LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

-

Li, Y., et al. (2022). GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province. RSC Advances, 12(45), 29283-29291. Retrieved from [Link]

-

de Oliveira, A. R. M., et al. (2016). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of the Brazilian Chemical Society, 27(8), 1489-1496. Retrieved from [Link]

-

Siodlak, D., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Materials, 12(18), 2958. Retrieved from [Link]

-

Parella, T. (1996). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 34(5), 329-340. Retrieved from [Link]

-

Eurofins. (2018). Analytical Method Summaries. Retrieved from [Link]

Sources

- 1. 4-Methoxybenzamide | 3424-93-9 [chemicalbook.com]

- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. shimadzu.com [shimadzu.com]

- 8. GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. rtilab.com [rtilab.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-3-methoxybenzamide

Welcome to the dedicated technical support guide for the synthesis of 4-Fluoro-3-methoxybenzamide. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this specific amide synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and significantly improve your reaction yields and product purity.

The conversion of 4-Fluoro-3-methoxybenzoic acid to its primary amide, 4-Fluoro-3-methoxybenzamide, is a foundational reaction. However, like many amide bond formations, it is fraught with potential pitfalls, from low conversion rates to challenging purifications. This guide provides in-depth, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I am recovering a significant amount of my starting 4-Fluoro-3-methoxybenzoic acid. What is the likely cause?

Answer: This is the most common issue and typically points to one of three root causes: inefficient activation of the carboxylic acid, premature quenching of the activated intermediate, or a competing acid-base reaction.

-

Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a highly unreactive ammonium carboxylate salt.[1][2][3] To proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If your activating agent (e.g., thionyl chloride, EDC, CDI) is old, has been improperly stored, or is used in insufficient stoichiometric amounts, the activation will be incomplete, leading to poor conversion.

-

Hydrolysis of Activated Intermediates: Highly reactive intermediates, particularly the acyl chloride formed when using thionyl chloride (SOCl₂) or oxalyl chloride, are extremely sensitive to moisture.[4] Any water present in your solvent, glassware, or amine source will rapidly hydrolyze the acyl chloride back to the unreactive carboxylic acid. It is imperative to use anhydrous solvents and dry glassware.

-

Choice of Amine Source: For primary amides, using aqueous ammonia (ammonium hydroxide) with an acyl chloride is often problematic. The water will competitively hydrolyze the acyl chloride. Furthermore, the ammonia must be present in excess to neutralize the HCl generated during the reaction, which would otherwise protonate the ammonia, rendering it non-nucleophilic.[4]

Solution Synopsis:

-

Ensure your activating agents are fresh and handled under anhydrous conditions.

-

Use rigorously dried solvents (e.g., DCM, THF, DMF) and bake your glassware.

-

For the acyl chloride route, consider bubbling anhydrous ammonia gas through the solution or using a solution of ammonia in an anhydrous solvent like THF or dioxane.[5]

-

When using coupling agents like EDC or CDI, ensure equimolar or slightly excess amounts are used relative to the carboxylic acid.

Question 2: My final product is contaminated with a persistent, poorly soluble white solid. What is it and how do I remove it?

Answer: If you are using a carbodiimide-based coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), this impurity is almost certainly the corresponding urea byproduct (N,N'-dicyclohexylurea, DCU, or the EDC-derived urea).

-

Causality: During the reaction, the carbodiimide activates the carboxylic acid and is itself converted into a urea. DCU, in particular, is notoriously insoluble in many common organic solvents, including dichloromethane (DCM) and ethyl acetate, causing it to co-precipitate with your desired amide product.[4][6] The EDC-derived urea is more water-soluble, making it easier to remove during an aqueous workup, which is why EDC is often preferred.

Solutions for Urea Removal:

-

Pre-Workup Filtration: For DCC reactions, the best practice is to filter the entire reaction mixture through a sintered glass funnel or Celite pad before the aqueous workup. Since DCU is largely insoluble in the reaction solvent (e.g., DCM), this will remove the majority of it.

-

Post-Workup Purification: If DCU persists, you can often remove it by dissolving the crude product in a solvent mixture where the product is soluble but the urea is not. For example, dissolving the crude material in a minimal amount of DCM or chloroform and then adding hexanes can cause the DCU to precipitate, after which it can be filtered off.[4]

-

Strategic Reagent Choice: To avoid this issue altogether, consider using Diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, or switch to a non-carbodiimide coupling agent like Carbonyldiimidazole (CDI).[6]

Question 3: I am using a coupling agent like DCC/EDC and still getting low yields, along with a significant side product. What is happening?

Answer: A common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct.[4]

-

Mechanism: This occurs when the activated intermediate (the O-acylisourea) undergoes an intramolecular rearrangement to the stable N-acylurea instead of being intercepted by the amine. This pathway is irreversible and consumes your starting material, directly reducing the yield of your desired amide.

Visualizing the N-Acylurea Side Reaction

Caption: Suppression of N-acylurea formation using HOBt.

Solution: Use of Additives To suppress this side reaction, an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[4] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a new activated species (an HOBt or Oxyma active ester). This new intermediate is still highly reactive towards the amine but is not prone to the intramolecular rearrangement, thus preserving the reaction pathway towards your desired amide.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method to synthesize 4-Fluoro-3-methoxybenzamide from the corresponding carboxylic acid?

A1: For robustness and cost-effectiveness, the two-step, one-pot conversion via an acyl chloride is often the preferred industrial method. This involves first reacting 4-Fluoro-3-methoxybenzoic acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the introduction of an ammonia source.[7][8] While it requires careful handling of corrosive reagents and anhydrous conditions, it is generally high-yielding and avoids the expensive coupling agents and their associated byproducts.

Q2: How do I choose between different coupling agents like EDC, DCC, and CDI?

A2: The choice depends on your priorities for reaction conditions, cost, and ease of purification.

| Coupling Agent | Pros | Cons | Best For |

| SOCl₂ / Oxalyl Chloride | Inexpensive, high reactivity, volatile byproducts (gases). | Harsh (generates HCl), requires strict anhydrous conditions, corrosive. | Scalable, robust syntheses where functional group tolerance is not an issue. |

| DCC | Inexpensive, effective. | Forms highly insoluble DCU byproduct, which is difficult to remove.[6] | Solution-phase reactions where easy filtration of DCU is feasible. |

| EDC·HCl | Water-soluble urea byproduct is easily removed with aqueous workup. | More expensive than DCC, can be hygroscopic. | General lab-scale synthesis, especially for ease of purification. |

| CDI | Forms gaseous (CO₂) and water-soluble (imidazole) byproducts, leading to very clean reactions.[9] | Moisture-sensitive, can form urea side-products with the amine if not used carefully.[10] | Reactions where product purity and simple workup are paramount. |

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside a spot of your starting material (4-Fluoro-3-methoxybenzoic acid). The product, being an amide, is typically less polar than the carboxylic acid. Therefore, in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes), you should see the spot for the starting acid (lower Rf) disappear as a new spot for the amide product (higher Rf) appears.

Validated Experimental Protocols

Here are two detailed, reliable protocols for your consideration.

Protocol 1: Acyl Chloride Method via Thionyl Chloride

This protocol prioritizes yield and cost-effectiveness. It must be performed in a well-ventilated fume hood.

Workflow: Acyl Chloride Method

Caption: Step-by-step workflow for the synthesis via an acyl chloride intermediate.

Step-by-Step Methodology:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a scrubbing system containing NaOH solution), add 4-Fluoro-3-methoxybenzoic acid (1.0 eq).

-

Acyl Chloride Formation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, ~5 mL per gram of acid). To this suspension, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.[7]

-

Reaction: Stir the mixture at room temperature. You will observe gas evolution (SO₂ and HCl). The reaction can be gently warmed to 40°C to ensure completion. Monitor by TLC until the starting acid is consumed (typically 2-4 hours).

-

Isolation of Acyl Chloride: Allow the reaction to cool to room temperature. Carefully remove the excess SOCl₂ and DCM under reduced pressure (rotary evaporator). To ensure all SOCl₂ is removed, add anhydrous toluene and evaporate again. The resulting crude 4-Fluoro-3-methoxybenzoyl chloride is used directly.

-

Amidation: Redissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0°C in an ice bath. Slowly bubble anhydrous ammonia gas through the stirred solution or, alternatively, add a 2M solution of ammonia in THF (1.5-2.0 eq) dropwise. A white precipitate (NH₄Cl and product) will form.

-

Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-Fluoro-3-methoxybenzamide can be purified by recrystallization from a suitable solvent like ethanol/water or toluene to yield a pure white solid.[4]

Protocol 2: Coupling Agent Method using EDC/HOBt

This protocol is milder and features a simpler workup, making it ideal for smaller-scale synthesis or when dealing with sensitive substrates.

Workflow: Coupling Agent Method

Caption: Step-by-step workflow for the synthesis using EDC/HOBt coupling agents.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask with a magnetic stir bar, add 4-Fluoro-3-methoxybenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and ammonium chloride (NH₄Cl, 1.1 eq).

-

Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of acid) to dissolve the solids. Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA, 2.2 eq), dropwise. The base deprotonates both the carboxylic acid and the ammonium salt in situ.

-

Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the reaction mixture in portions, keeping the temperature below 5°C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the starting acid.

-

Workup: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash extensively with water to remove DMF and the water-soluble urea byproduct. Then, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization as described in Protocol 1, or by column chromatography if necessary.

References

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL not available)

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. ([Link])

-

Synthesis of Amides - Organic Chemistry - Jack Westin. ([Link])

-

Coupling Reagents - Aapptec Peptides. ([Link])

-

Synthesis of Benzamide - YouTube. ([Link])

-

2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. ([Link])

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem. 2013, 78, 9, 4547–4553. ([Link])

-

Amide synthesis by acylation - Organic Chemistry Portal. ([Link])

- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google P

-

Hi, im trying to do an amide coupling with CDI, an aliphatic amine and an aromatic carboxylic acid... - Reddit. ([Link])

-

What is the best technique for amide purification? - ResearchGate. ([Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. ([Link])

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. ACS Omega 2020, 5, 26, 16361–16369. ([Link])

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. ([Link])

-

Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. ([Link])

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. ([Link])

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. ([Link])

-

Forming amides from a carboxylic acid and its derivatives. (practice) - Khan Academy. ([Link])

-

Amine to Amide (via Acid Chloride) - Common Conditions. ([Link])

-

Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - NIH. ([Link])

- 3.6 1,1' -Carbonyldiimidazole. (URL not available)

- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. ([Link])

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. ([Link])

-

How to recrystallization amine compound and it is not soluble in common organic solvents. ([Link])

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. ([Link])

-

Amide from carboxylic acid synthesis : r/Chempros - Reddit. ([Link])

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. ([Link])

-

Synthesis, Distillation, & Recrystallization - LabXchange. ([Link])

-

Amide Synthesis - Fisher Scientific. ([Link])

-

Synthesis of benzamide from benzyl chloride | PPTX - Slideshare. ([Link])

-

Cdi Amide Synthesis Mechanism | PDF - Scribd. ([Link])

-

CDI I Carbonyldiimidazole I N,N - YouTube. ([Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jackwestin.com [jackwestin.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. youtube.com [youtube.com]

Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzamide

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges, troubleshoot side reactions, and provide field-proven insights to ensure the successful and efficient synthesis of your target molecule. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: The Synthetic Landscape

4-Fluoro-3-methoxybenzamide is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, is often plagued by side reactions that can complicate purification and reduce overall yield. The most prevalent synthetic route involves the amidation of 4-fluoro-3-methoxybenzoic acid. This guide will focus primarily on troubleshooting this pathway, while also addressing challenges related to alternative routes, such as the partial hydrolysis of 4-fluoro-3-methoxybenzonitrile.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Amidation of 4-Fluoro-3-methoxybenzoic Acid

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. However, the activation of the carboxylic acid is a critical step where many side reactions can originate.

Q1: My reaction is incomplete, showing significant unreacted 4-fluoro-3-methoxybenzoic acid by TLC/LCMS. What's going wrong?

Answer: This is a common issue often related to inefficient activation of the carboxylic acid or insufficient nucleophile.

-

Causality: For an amide bond to form, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. If the activation is incomplete, the amine will not react. Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures (often >180 °C) to drive off water, which is not feasible for many substrates.

-

Troubleshooting Steps:

-

Choice of Activation Method:

-

Acyl Chloride Formation: Converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust method. The resulting acyl chloride is highly reactive towards ammonia or an ammonia source.[1][2]

-

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC)[1], HATU, or HOBt/EDC are effective but can introduce their own set of side reactions and purification challenges. Boronic acid catalysts have also been developed for direct amidation, often requiring the removal of water.[3][4]

-

-

Reaction Conditions:

-

Stoichiometry: Ensure you are using at least a stoichiometric equivalent of your activating agent. For acyl chloride formation, a slight excess (1.1-1.2 eq) is often used.

-

Temperature & Time: Activation with SOCl₂ often requires refluxing for 1-3 hours. Ensure the reaction has gone to completion by working up a small aliquot and checking for the presence of the starting acid.

-

Ammonia Source: When using the acyl chloride, ensure a sufficient excess of the ammonia source (e.g., aqueous ammonium hydroxide, ammonia gas in an inert solvent) is used. At least two equivalents are needed: one to act as the nucleophile and the second to neutralize the HCl byproduct.[1][5]

-

-

Q2: After my reaction using DCC as a coupling agent, I have a large amount of a white solid that is insoluble in most organic solvents. How do I remove it?

Answer: This insoluble solid is almost certainly dicyclohexylurea (DCU), the byproduct of DCC-mediated coupling.

-

Causality: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the amide and the stable, insoluble DCU byproduct.

-

Troubleshooting & Purification Protocol:

-

Filtration: The primary method for removing DCU is filtration. Since DCU is often insoluble in solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether, the reaction mixture can be diluted with one of these solvents and filtered.

-

Optimized Protocol:

-

After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU.

-

Filter the mixture through a pad of Celite®.

-

Wash the filter cake thoroughly with the same cold solvent to recover any product that may have been trapped.

-

Pro-Tip: Some DCU may remain dissolved. If it co-crystallizes with your product, a secondary purification, such as recrystallization from a different solvent system or column chromatography, may be necessary.

-

-

Q3: My final product is contaminated with a more polar impurity that I suspect is 4-fluoro-3-hydroxybenzamide. How is this forming?

Answer: This indicates demethylation of the methoxy group, which can occur under harsh acidic or thermal conditions.

-

Causality: The methyl ether can be cleaved by strong acids, particularly Lewis acids or strong protic acids like HBr, at elevated temperatures.[6][7] If your activation step (e.g., using SOCl₂ with DMF catalysis, which can generate Vilsmeier-Haack type species) or workup involves strong acidic conditions and heat, demethylation is a risk.

-

Preventative Measures:

-

Milder Activation: Avoid prolonged heating with strong acids. If converting to the acyl chloride, use oxalyl chloride at room temperature instead of refluxing with thionyl chloride.

-

Control Temperature: Maintain strict temperature control throughout the reaction and workup.

-

Alternative Reagents: Consider using coupling agents that operate under neutral or basic conditions, such as HATU or HOBt/EDC, which do not generate strong acids.

-

Part 2: Partial Hydrolysis of 4-Fluoro-3-methoxybenzonitrile

While less common for producing the primary amide, partial hydrolysis of the corresponding nitrile is a viable route. The main challenge is stopping the reaction at the amide stage without proceeding to the carboxylic acid.[8]

Q1: I am attempting a partial hydrolysis, but my main product is 4-fluoro-3-methoxybenzoic acid. How can I favor the formation of the amide?

Answer: Over-hydrolysis is a classic challenge in nitrile-to-amide conversions. The key is careful control of reaction conditions.

-

Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Under strong acidic or basic conditions with prolonged reaction times and high temperatures, the reaction will favor the thermodynamically stable carboxylate/carboxylic acid.

-

Troubleshooting Steps:

-

Reagent Selection:

-

Acid-Catalyzed: Use a milder acid or a lower concentration. For example, concentrated sulfuric acid at a controlled, lower temperature can sometimes favor the amide.

-

Base-Catalyzed: Use hydrogen peroxide in the presence of a base (e.g., NaOH or K₂CO₃) in a solvent like DMSO or ethanol. This method, known as the Radziszewski reaction, is often effective for stopping at the amide stage.

-

-

Reaction Condition Optimization:

-

Temperature: This is the most critical parameter. Start at a low temperature (e.g., 40-50 °C) and slowly increase if the reaction is not proceeding. Monitor closely by TLC or LCMS.

-

Reaction Time: Do not let the reaction run indefinitely. Set up time-point experiments to determine the optimal reaction time where the amide concentration is at its maximum before significant carboxylic acid formation occurs.

-

-

Summary Troubleshooting Table

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion (Amidation) | Incomplete activation of carboxylic acid; Insufficient amine; Low temperature. | Use a more robust activating agent (e.g., SOCl₂); Increase equivalents of amine and/or coupling agent; Increase reaction time/temperature. |

| Insoluble White Precipitate | Formation of dicyclohexylurea (DCU) from DCC coupling agent. | Cool reaction mixture and filter through Celite®. Wash filter cake with cold solvent. |

| Formation of Phenolic Impurity | Demethylation of the methoxy group due to harsh acidic conditions or high heat. | Use milder activation conditions (e.g., oxalyl chloride at RT); Avoid prolonged heating; Use neutral/basic coupling reagents.[6][7] |

| Over-hydrolysis of Nitrile | Reaction conditions (time, temp, reagent) are too harsh, favoring carboxylic acid formation. | Use milder conditions (lower temp, shorter time); Consider peroxide-mediated hydrolysis (Radziszewski reaction). |

| Difficult Purification | Byproducts from coupling reagents (e.g., HOBt, guanidinium salts). | Perform an acidic and/or basic aqueous wash during workup; Purify via column chromatography or recrystallization. |

Visualizations & Workflows

Diagram: Key Synthetic Route and Side Reaction Pathways

This diagram illustrates the primary synthetic pathway from 4-fluoro-3-methoxybenzoic acid and highlights the points where common side products can emerge.

Caption: Synthetic pathway and common side reactions.

Diagram: Troubleshooting Decision Workflow

This workflow provides a logical sequence for diagnosing and solving issues encountered during the synthesis.

Caption: A decision tree for troubleshooting synthesis.

Recommended Experimental Protocol

Synthesis via the Acyl Chloride Intermediate

This protocol is robust and generally leads to high yields with straightforward purification.

Step 1: Formation of 4-Fluoro-3-methoxybenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-3-methoxybenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors. The crude 4-fluoro-3-methoxybenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amidation

-

Cool a flask containing concentrated aqueous ammonium hydroxide (~30%, 10 eq) in an ice-water bath.

-

Dissolve the crude acyl chloride from Step 1 in a minimal amount of a water-immiscible solvent like dichloromethane (DCM).

-

Slowly add the acyl chloride solution to the cold, stirring ammonium hydroxide solution. The addition should be dropwise to control the exotherm.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Dry the solid under vacuum to yield 4-fluoro-3-methoxybenzamide. Purity can be checked by HPLC and ¹H NMR. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

References

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved February 4, 2026, from [Link]

-

JoVE. (2023). Preparation of Amides. Retrieved February 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

ResearchGate. (2014). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 4, 2026, from [Link]

-

ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzonitrile. PubChem. Retrieved February 4, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

-

ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides. Retrieved February 4, 2026, from [Link]

-

Autechaux. (n.d.). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. Retrieved February 4, 2026, from [Link]

Sources

- 1. Video: Preparation of Amides [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

Validation & Comparative

Comparative Guide: Synthesis Routes for Substituted Benzamides

Executive Summary

Benzamides are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors. This guide objectively compares three distinct synthetic methodologies for accessing substituted benzamides: the classical Acid Chloride route, the modern Coupling Reagent approach, and the catalytic Aminocarbonylation method.

Key Findings:

-

For Scale-Up: The Acid Chloride route remains the most cost-effective for simple substrates but suffers from poor atom economy and safety concerns regarding thionyl chloride.

-

For Discovery: HATU/EDC coupling offers the highest success rate for complex, functionalized substrates despite high reagent costs.

-

For Process Efficiency: Palladium-catalyzed aminocarbonylation provides the best atom economy and allows access to benzamides directly from aryl halides, bypassing the carboxylic acid intermediate entirely.

Part 1: Strategic Route Selection (Decision Framework)

Before selecting a protocol, use this logic flow to determine the optimal route based on your starting material and scale.

Part 2: Technical Comparison of Methodologies

Route 1: The Acid Chloride Method (Schotten-Baumann)

Mechanism: Activation of carboxylic acid to acyl chloride using thionyl chloride (

-

Pros: Excellent for simple, steric-hindered substrates; reagents are inexpensive.

-

Cons: Generates

and

Route 2: Direct Coupling (HATU/EDC)

Mechanism: In situ activation of the carboxylic acid using uronium/guanidinium salts (HATU) or carbodiimides (EDC).

-

Pros: "Gold Standard" for medicinal chemistry; mild conditions (room temp); high tolerance for functional groups; water-soluble byproducts (with EDC).

-

Cons: Poor atom economy (large activating groups discarded); high cost of HATU; potential for racemization (though less relevant for achiral benzamides).

Route 3: Pd-Catalyzed Aminocarbonylation

Mechanism: Palladium-catalyzed insertion of CO into an aryl halide bond, followed by nucleophilic attack by the amine.

-

Pros: Bypasses carboxylic acid synthesis; high atom economy; utilizes widely available aryl halides/triflates.

-

Cons: Requires CO gas (safety hazard) or surrogates (e.g.,

); requires precious metal catalyst; optimization of ligand required.

Comparative Performance Data

| Metric | Acid Chloride (Route 1) | Coupling Agents (Route 2) | Aminocarbonylation (Route 3) |